5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid
Overview
Description
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid is a chemical compound with the empirical formula C12H6ClF3O3 . It is a fluorinated building block . The compound is related to 2-Chloro-5-(trifluoromethyl)phenyl isocyanate and 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, 2-Chloro-5-(trifluoromethyl)phenyl isocyanate can be synthesized from Triphosgene and 3-Amino-4-chlorobenzotrifluoride . Another related compound, 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural, can be synthesized from 4-(Trifluoromethyl)phenylboronic acid .Molecular Structure Analysis
The molecular structure of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid can be represented by the SMILES stringOC(=O)c1ccc(o1)-c2cc(ccc2Cl)C(F)(F)F
. The InChI key for this compound is SSIFVNBQAZVYCS-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid is a white crystalline powder . It has a melting point of 215-219 °C (dec.) (lit.) . The compound has a molecular weight of 290.62 .Scientific Research Applications
Trifluoromethylpyridines and their derivatives have been used extensively in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
As for “5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid”, it is listed as a fluorinated building block , but specific applications or experimental procedures were not found in the search results.
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Agrochemical and Pharmaceutical Industries : Trifluoromethylpyridines and their derivatives are used extensively in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
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Organic Transformations : Trifluoromethylpyridines are used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
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Pesticide Exposure Investigation : 2-Chloro-5-(trifluoromethyl)benzoic acid, a similar compound, is used as a surrogate standard to investigate pesticide exposure and home contamination in urine and hand wipe samples collected from farmers .
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Agrochemical and Pharmaceutical Industries : Trifluoromethylpyridines and their derivatives are used extensively in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
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Organic Transformations : Trifluoromethylpyridines are used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .
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Pesticide Exposure Investigation : 2-Chloro-5-(trifluoromethyl)benzoic acid, a similar compound, is used as a surrogate standard to investigate pesticide exposure and home contamination in urine and hand wipe samples collected from farmers .
Safety And Hazards
properties
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O3/c13-8-2-1-6(12(14,15)16)5-7(8)9-3-4-10(19-9)11(17)18/h1-5H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIFVNBQAZVYCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350259 | |
Record name | 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid | |
CAS RN |
302911-88-2 | |
Record name | 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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